3-(O-5''-(3''-azido-3''-deoxythymidine)2'-succinyloxyethylthio)rifamycin S
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Overview
Description
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-succinyloxyethylthio)rifamycin S is a complex chemical compound that combines the properties of azidothymidine (AZT) and rifamycin S. This compound is of significant interest due to its potential applications in antiviral and antibacterial therapies. The combination of these two molecules aims to enhance the bioavailability and efficacy of the therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-succinyloxyethylthio)rifamycin S involves multiple steps. The process begins with the preparation of 3’‘-azido-3’'-deoxythymidine, which is then linked to a succinyloxyethylthio group. This intermediate is subsequently conjugated with rifamycin S. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-succinyloxyethylthio)rifamycin S undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the azido group, potentially converting it to an amine.
Substitution: Nucleophilic substitution reactions can be employed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-succinyloxyethylthio)rifamycin S has several scientific research applications:
Chemistry: Used as a model compound to study complex synthetic pathways and reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-succinyloxyethylthio)rifamycin S involves the inhibition of key enzymes required for viral and bacterial replication. The azidothymidine component acts as a reverse transcriptase inhibitor, preventing the incorporation of nucleotides into viral DNA, thereby halting viral replication . The rifamycin S component inhibits bacterial RNA polymerase, blocking the transcription of bacterial genes and leading to bacterial cell death . This dual mechanism enhances the compound’s efficacy against a broad spectrum of pathogens.
Comparison with Similar Compounds
Similar Compounds
Azidothymidine (AZT): A well-known reverse transcriptase inhibitor used in the treatment of HIV.
Rifamycin S: An antibiotic used to treat bacterial infections, particularly tuberculosis.
Other Nucleoside Analogues: Compounds like lamivudine and tenofovir, which also inhibit viral replication by targeting reverse transcriptase.
Uniqueness
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-succinyloxyethylthio)rifamycin S is unique due to its combination of antiviral and antibacterial properties. This dual action makes it a promising candidate for treating co-infections and reducing the likelihood of resistance development. Additionally, the conjugation of these two molecules may enhance their bioavailability and therapeutic efficacy compared to their individual components .
Properties
CAS No. |
191152-92-8 |
---|---|
Molecular Formula |
C53H64N6O19S |
Molecular Weight |
1121.2 g/mol |
IUPAC Name |
1-O-[2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-26-yl]sulfanyl]ethyl] 4-O-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] butanedioate |
InChI |
InChI=1S/C53H64N6O19S/c1-23-12-11-13-24(2)50(69)55-40-44(66)38-37(39-47(29(7)43(38)65)78-53(9,49(39)68)75-17-16-32(72-10)26(4)46(76-30(8)60)28(6)42(64)27(5)41(23)63)45(67)48(40)79-19-18-73-35(61)14-15-36(62)74-22-33-31(57-58-54)20-34(77-33)59-21-25(3)51(70)56-52(59)71/h11-13,16-17,21,23,26-28,31-34,41-42,46,63-65H,14-15,18-20,22H2,1-10H3,(H,55,69)(H,56,70,71)/b12-11+,17-16+,24-13-/t23-,26+,27+,28+,31-,32-,33+,34+,41-,42+,46+,53-/m0/s1 |
InChI Key |
FISVPMJDUGDNFN-IXQFFXMGSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OC[C@@H]5[C@H](C[C@@H](O5)N6C=C(C(=O)NC6=O)C)N=[N+]=[N-])/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OCC5C(CC(O5)N6C=C(C(=O)NC6=O)C)N=[N+]=[N-])C |
Origin of Product |
United States |
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